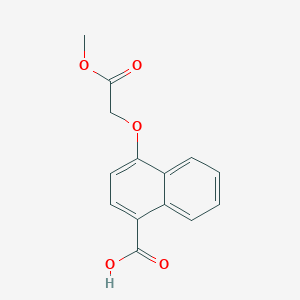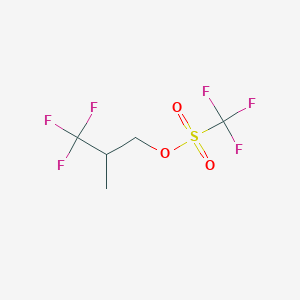
3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular formula C5H8F4O3S and a molecular weight of 224.17 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-2-methylpropyl alcohol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The boiling point of the compound is around 80°C at a pressure of 55-60 Torr .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at low temperatures to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Hydrolysis: Upon contact with water, it can hydrolyze to form triflic acid and the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield the corresponding trifluoromethanesulfonamide.
Scientific Research Applications
3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in optimizing binding motifs for drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. It can react with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-methylpropyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
Uniqueness
3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate is unique due to its specific structure, which imparts distinct reactivity and stability. Its trifluoromethanesulfonate group makes it a versatile reagent in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C5H6F6O3S |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
(3,3,3-trifluoro-2-methylpropyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C5H6F6O3S/c1-3(4(6,7)8)2-14-15(12,13)5(9,10)11/h3H,2H2,1H3 |
InChI Key |
KOJOWAGPIXNNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



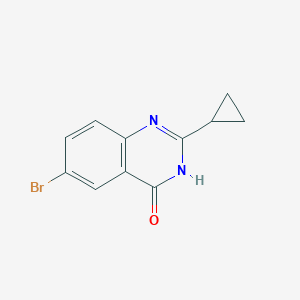

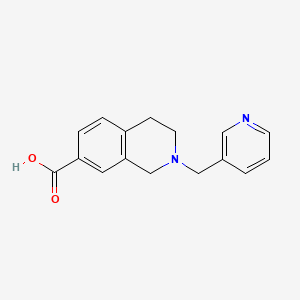
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)

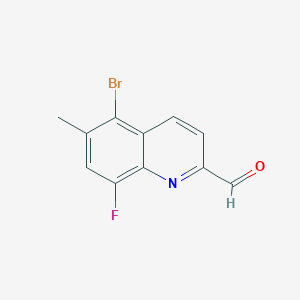

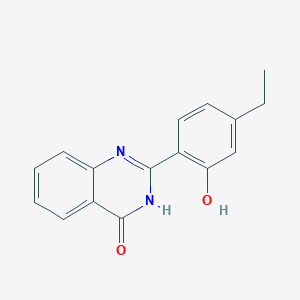
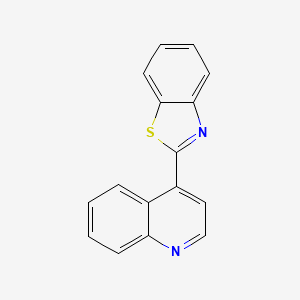
![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)

